8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione class, characterized by a xanthine core (1,3-dimethylpurine-2,6-dione) modified with a 3-phenylpropyl group at position 7 and a piperazine-linked furan-2-carbonyl moiety at position 6. Such modifications are common in medicinal chemistry to enhance selectivity and pharmacokinetic properties, as seen in related antihistaminic, vasodilatory, and kinase-targeting analogs .
Properties
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-28-23-22(25(34)29(2)26(28)35)32(12-6-10-19-8-4-3-5-9-19)21(27-23)18-30-13-15-31(16-14-30)24(33)20-11-7-17-36-20/h3-5,7-9,11,17H,6,10,12-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGQKEDDQMXMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Derivatization: The piperazine moiety is introduced by reacting the furan derivative with piperazine in the presence of a suitable catalyst.
Purine Core Construction: The purine core is constructed through a series of condensation reactions involving the appropriate aldehydes and amines.
Final Coupling: The final step involves coupling the furan-piperazine intermediate with the purine core under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs primarily differ in substituents on the piperazine ring or purine core. Key examples include:
Key Findings
Bioactivity Correlation with Substituents :
- Electron-withdrawing groups (e.g., dichlorophenyl in ) enhance vasodilatory activity by stabilizing ligand-receptor interactions. The furan-2-carbonyl group in the target compound may similarly engage in π-π stacking or hydrogen bonding with targets like PDE3 or TRPC5 channels .
- Hydrophobic enclosures (e.g., 3-phenylpropyl chain) improve membrane permeability, as validated in analogs with >300 nm/s PAMPA scores .
Similarity Indexing :
- Using Tanimoto coefficients (MACCS fingerprints), analogs with >50% structural similarity (e.g., 8-{[4-(2-hydroxyethyl)piperazinyl]methyl} derivatives) share overlapping bioactivity profiles, such as antihistaminic and kinase-inhibitory effects . The target compound’s furan substitution likely reduces off-target effects compared to bulkier groups (e.g., tetrahydrothiopyran) .
Pharmacokinetic Trends :
- Piperazine-linked hydroxyethyl or methoxyphenyl groups improve solubility but reduce metabolic stability (CYP3A4 susceptibility). In contrast, furan-2-carbonyl may balance solubility (cLogP 2.1) and stability due to reduced oxidative metabolism .
Synthetic Accessibility :
- The target compound’s synthesis likely follows established routes for purine-piperazine hybrids (e.g., nucleophilic substitution of chloroacetyl intermediates with piperazine derivatives) .
Biological Activity
The compound 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic molecule that belongs to a class of compounds known as Mannich bases. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties.
- Molecular Formula : C28H28N6O4
- Molecular Weight : 512.57 g/mol
- IUPAC Name : 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
This compound's structure includes a piperazine ring and a furan moiety, which are significant for its biological interactions.
Anticancer Activity
Research has indicated that Mannich bases exhibit notable cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to the one have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests potential applications in treating resistant strains of tuberculosis.
Antimicrobial Properties
Mannich bases have been reported to possess antibacterial and antifungal activities. The structural features of such compounds often correlate with their biological efficacy:
- Mechanism of Action : The presence of the piperazine ring is crucial for interaction with biological targets such as DNA or enzymes involved in cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of Mannich bases is heavily influenced by their chemical structure:
- Modifications at the piperazine or furan positions can enhance or diminish activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on piperazine | Increased cytotoxicity in some derivatives |
| Alteration of furan group | Variable impact on antibacterial properties |
Case Studies
- Anticancer Activity Evaluation : A study evaluating various Mannich bases demonstrated that certain derivatives exhibited significant cytotoxic effects on human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The most potent compounds showed cytotoxicity that was 2.5 to 5.2 times higher than standard treatments like 5-fluorouracil .
- Antitubercular Screening : Another investigation into substituted piperazine derivatives revealed promising antitubercular activity with specific compounds demonstrating IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis .
Q & A
Q. Table 1: Representative Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Characterization |
|---|---|---|---|---|
| Piperazine coupling | Pd(OAc), DIPEA, DCM | 60–78 | >99% | H NMR (δ 3.5–4.0 ppm: piperazine CH) |
| N-7 alkylation | 3-phenylpropyl bromide, KCO, DMF | 45–65 | 98% | MS: [M+1] (expected m/z ± 0.5) |
Basic: Which analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- H NMR identifies substituent environments (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.6–4.2 ppm for piperazine CH) .
- C NMR confirms carbonyl groups (δ 165–170 ppm for furan-2-carbonyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ±0.001 Da accuracy) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the purine-piperazine linkage .
Basic: What structural features govern its pharmacological activity?
Methodological Answer:
- Purine Core : The 1,3-dimethyl-2,6-dione scaffold provides rigidity and hydrogen-bonding sites for target engagement .
- Furan-2-carbonyl Piperazine : Enhances solubility and serves as a hydrogen-bond acceptor, critical for receptor affinity .
- 3-Phenylpropyl Chain : Hydrophobic interactions with lipid-rich binding pockets (e.g., cannabinoid receptors) .
Advanced: How do researchers analyze structure-activity relationships (SAR) for substituent modifications?
Methodological Answer:
- Systematic Variation : Replace the furan-2-carbonyl group with other acyl moieties (e.g., trifluoroacetyl, tetrahydrothiopyranyl) to assess steric/electronic effects .
- Pharmacological Assays : Compare binding affinity (IC) in receptor assays (e.g., CB1/CB2) and metabolic stability in liver microsomes .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding modes and guide rational substitutions .
Q. Table 2: SAR Trends for Piperazine Modifications
| Substituent | Binding Affinity (CB1, nM) | Metabolic Stability (t, min) |
|---|---|---|
| Furan-2-carbonyl | 12.3 ± 1.2 | 45.6 |
| Trifluoroacetyl | 8.9 ± 0.8 | 22.1 |
| Tetrahydrothiopyranyl | 15.7 ± 2.1 | 68.3 |
Advanced: What strategies optimize synthetic yield and purity for scaled-up production?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc) vs. PdCl) to improve coupling efficiency .
- Solvent Optimization : Replace DMF with MeCN or THF to reduce side reactions .
- Process Analytics : Use inline FTIR to monitor reaction progress and minimize impurities .
Advanced: How are contradictions between in vitro and in vivo pharmacological data resolved?
Methodological Answer:
- Metabolite Profiling : Identify active metabolites via LC-MS/MS (e.g., hydroxylation or N-dealkylation products) .
- Protein Binding Studies : Measure free fraction using equilibrium dialysis to adjust for plasma protein binding .
- Dose-Response Refinement : Conduct PK/PD modeling to reconcile EC disparities .
Advanced: What in silico approaches predict biological targets for this compound?
Methodological Answer:
- Pharmacophore Mapping : Use Schrödinger Phase to identify shared features with known ligands (e.g., adenosine A antagonists) .
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS) at putative targets (e.g., PDE inhibitors) .
- Network Pharmacology : Construct target-pathway networks (Cytoscape) to prioritize candidates .
Advanced: How is stability assessed under varying storage and experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates solid-state stability) .
- Forced Degradation : Expose to UV light, acidic/basic conditions, and oxidizers (HO) to identify degradation pathways .
- Lyophilization Studies : Test reconstitution stability in PBS or DMSO at −80°C for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
